molecular formula C8H6Cl2F2O B1402196 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene CAS No. 1404195-21-6

1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene

Cat. No.: B1402196
CAS No.: 1404195-21-6
M. Wt: 227.03 g/mol
InChI Key: FQDBHPFIYMALIW-UHFFFAOYSA-N
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Description

1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene can be achieved through several synthetic routes. One common method involves the use of halogenation reactions where chlorine and fluorine atoms are introduced into the benzene ring. The reaction conditions typically require the presence of catalysts and specific solvents to facilitate the halogenation process. Industrial production methods may involve large-scale halogenation reactions using specialized equipment to ensure the efficient and safe handling of reactive intermediates.

Chemical Reactions Analysis

1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene include other halogenated benzenes such as:

  • 1-Chloro-2,3-difluorobenzene
  • 1-Chloro-3-fluorobenzene
  • 1-Chloro-2-fluoro-3-nitrobenzene

These compounds share structural similarities but differ in the number and position of halogen atoms, which can significantly affect their chemical properties and applications

Properties

IUPAC Name

1-chloro-3-[chloro(difluoro)methoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDBHPFIYMALIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene
Reactant of Route 2
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene
Reactant of Route 3
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene

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